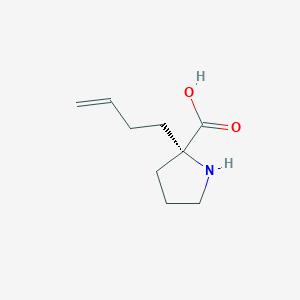![molecular formula C10H6ClN3O3 B068659 2-[(5-Cloro-3-piridil)oxi]-3-nitropiridina CAS No. 175135-51-0](/img/structure/B68659.png)
2-[(5-Cloro-3-piridil)oxi]-3-nitropiridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine is a chemical compound with the molecular formula C10H6ClN3O3 and a molecular weight of 251.63 g/mol . It is characterized by the presence of a chloropyridyl group and a nitropyridine group, making it a versatile compound in various chemical reactions and applications.
Aplicaciones Científicas De Investigación
2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
Target of Action
A similar compound, haloxyfop-p-methyl, which contains a 5-chloro-3-pyridinyl group, is known to inhibit acetyl-coa carboxylase (ec 6412) . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism .
Mode of Action
It undergoes hydrolysis of its methyl ester to become the active herbicide haloxyfop-P
Biochemical Pathways
As a potential inhibitor of acetyl-coa carboxylase, it could affect fatty acid biosynthesis and metabolism .
Result of Action
If it acts similarly to haloxyfop-p-methyl, it could potentially inhibit the growth of certain types of cells or organisms by disrupting fatty acid biosynthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine typically involves the reaction of 5-chloro-3-pyridinol with 3-nitropyridine under specific conditions. One common method is the nucleophilic substitution reaction where 5-chloro-3-pyridinol reacts with 3-nitropyridine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloropyridyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the chloropyridyl group under basic conditions.
Major Products Formed
Reduction: The major product formed is 2-[(5-Amino-3-pyridyl)oxy]-3-nitropyridine.
Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-nitropyridine
- 3-Chloro-2-nitropyridine
- 5-Chloro-2-nitropyridine
Uniqueness
2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine is unique due to the presence of both a chloropyridyl and a nitropyridine group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
2-(5-chloropyridin-3-yl)oxy-3-nitropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3/c11-7-4-8(6-12-5-7)17-10-9(14(15)16)2-1-3-13-10/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOSOXNFZKOICS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC(=CN=C2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379183 |
Source


|
| Record name | 2-[(5-chloro-3-pyridyl)oxy]-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-51-0 |
Source


|
| Record name | 2-[(5-Chloro-3-pyridinyl)oxy]-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5-chloro-3-pyridyl)oxy]-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
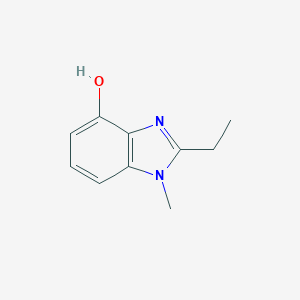
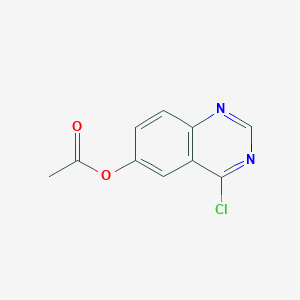
![4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole](/img/structure/B68582.png)
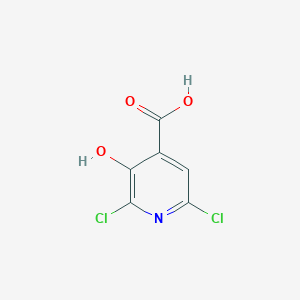
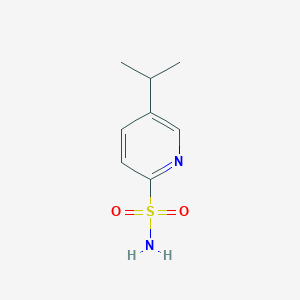
![(15S,18S)-2,9-Dihydroxy-15-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone](/img/structure/B68589.png)

![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B68596.png)
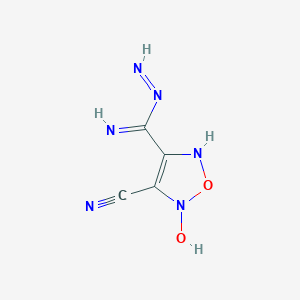
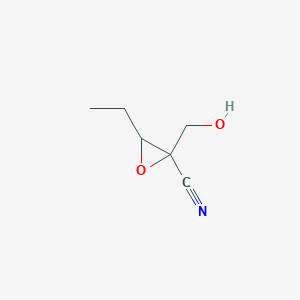
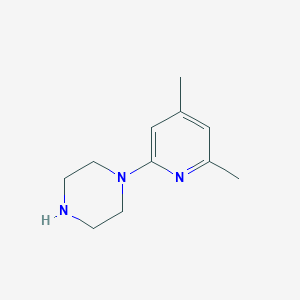
![4'-Chloro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B68604.png)

